3-(Aminomethyl)pyridin-2-amine
Overview
Description
“3-(Aminomethyl)pyridin-2-amine” is also known as “3-Picolylamine” or “3-Pyridinemethanamine”. It is a clear liquid that is colorless to slightly yellow . It is used in organic synthesis and drug synthesis .
Synthesis Analysis
The synthesis of “3-(Aminomethyl)pyridin-2-amine” derivatives has been reported in the literature. For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis
“3-(Aminomethyl)pyridin-2-amine” has a melting point of -21 °C and a boiling point of 73-74 °C at 1 mm Hg. Its density is 1.062 g/mL at 25 °C, and its refractive index is 1.551 at 20 °C. It is soluble in Chloroform, Ethyl Acetate, and Methanol .Scientific Research Applications
Chemical Synthesis and Modifications
The compound 3-(aminomethyl)pyridin-2-amine is involved in various chemical synthesis processes. Schmid et al. (2006) described a convenient two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting its potential in medicinal chemistry due to its three-dimensional molecular scaffold, suitable for adapting to biological target sites (Schmid, Schühle, & Austel, 2006). Tang, Xiao, and Wang (2017) developed a C3-selective formal C-H activation of pyridine, leading to a rapid synthesis of 3-(aminomethyl)pyridine, showcasing a traceless umpolung approach for chemical transformations (Tang, Xiao, & Wang, 2017).
Coordination Chemistry and Catalysis
In coordination chemistry, 3-(aminomethyl)pyridin-2-amine derivatives show a propensity to form complex structures. Carson, Feazell, and Klausmeyer (2007) reported the formation of a two-dimensional coordination polymer with the title compound, revealing its potential in the development of advanced materials with specific properties (Carson, Feazell, & Klausmeyer, 2007). Sadimenko (2011) highlighted the use of organometallic compounds with aminopyridine derivatives in catalysis and coordination chemistry, indicating the compound's role in forming bis- and poly-chelates with metals (Sadimenko, 2011).
Safety And Hazards
Future Directions
There is ongoing research into the synthesis of novel derivatives of “3-(Aminomethyl)pyridin-2-amine” and their potential applications. For example, new pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles, and these compounds have shown promising antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
3-(aminomethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,4,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQBCDSEVCGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493898 | |
Record name | 3-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyridin-2-amine | |
CAS RN |
144288-48-2 | |
Record name | 3-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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